molecular formula C11H14ClN B13158435 N-[(4-chloro-3-methylphenyl)methyl]cyclopropanamine

N-[(4-chloro-3-methylphenyl)methyl]cyclopropanamine

Cat. No.: B13158435
M. Wt: 195.69 g/mol
InChI Key: CRGLNVSXDYBJTE-UHFFFAOYSA-N
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Description

N-[(4-chloro-3-methylphenyl)methyl]cyclopropanamine is an organic compound characterized by the presence of a cyclopropane ring attached to an amine group, which is further connected to a 4-chloro-3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chloro-3-methylphenyl)methyl]cyclopropanamine typically involves the reaction of 4-chloro-3-methylbenzyl chloride with cyclopropylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chloro-3-methylphenyl)methyl]cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols; reactions carried out in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding alcohols or ketones.

    Reduction: Formation of amines or hydrocarbons.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[(4-chloro-3-methylphenyl)methyl]cyclopropanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-[(4-chloro-3-methylphenyl)methyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-methylphenyl N-(4-methyl-2-nitrophenyl)carbamate
  • 4-chloro-3-methylphenol (p-chlorocresol)
  • 4-(methylthio)phenyl N-(3-chloro-4-methylphenyl)carbamate

Uniqueness

N-[(4-chloro-3-methylphenyl)methyl]cyclopropanamine is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

IUPAC Name

N-[(4-chloro-3-methylphenyl)methyl]cyclopropanamine

InChI

InChI=1S/C11H14ClN/c1-8-6-9(2-5-11(8)12)7-13-10-3-4-10/h2,5-6,10,13H,3-4,7H2,1H3

InChI Key

CRGLNVSXDYBJTE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CNC2CC2)Cl

Origin of Product

United States

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